An In-depth Technical Guide to 2-Methyldecahydroquinoline Hydrochloride: From Chemical Structure to Pharmacological Potential
An In-depth Technical Guide to 2-Methyldecahydroquinoline Hydrochloride: From Chemical Structure to Pharmacological Potential
This guide provides a comprehensive technical overview of 2-methyldecahydroquinoline hydrochloride, a saturated heterocyclic compound with significant potential in drug discovery and development. We will delve into its chemical structure, stereochemical complexity, and physicochemical properties. Furthermore, this document outlines detailed methodologies for its synthesis, purification, and characterization, alongside an exploration of its known pharmacological activities and associated biological evaluation protocols. Finally, we will touch upon the metabolic and toxicological considerations for this class of compounds, offering a holistic perspective for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
2-Methyldecahydroquinoline hydrochloride is the salt form of 2-methyldecahydroquinoline, a bicyclic aliphatic amine. The hydrochloride salt enhances the compound's solubility in aqueous media, a crucial property for pharmaceutical applications.
Chemical Structure and Stereoisomerism
The core structure of 2-methyldecahydroquinoline consists of a quinoline ring system that has been fully saturated, resulting in a decahydronaphthalene framework with a nitrogen atom at position 1. The methyl group at position 2 introduces a chiral center, and the fusion of the two six-membered rings creates additional stereocenters at the bridgehead carbons (4a and 8a).
This inherent stereochemical complexity gives rise to multiple diastereomers and enantiomers. The two main diastereomeric forms are the cis- and trans-fused decahydroquinolines, which differ in the relative orientation of the hydrogen atoms at the bridgehead carbons. Within each of these, further stereoisomers exist due to the chirality at the C-2 position. The spatial arrangement of the methyl group (axial or equatorial) significantly influences the molecule's conformation and, consequently, its biological activity.
Physicochemical Data
A summary of the key physicochemical properties of 2-methyldecahydroquinoline and its hydrochloride salt is presented in Table 1. It is important to note that many of the publicly available data points are for the free base and are often computed. Experimental data for the hydrochloride salt, particularly solubility and pKa, are not widely published and should be determined empirically for specific applications.
Table 1: Physicochemical Properties of 2-Methyldecahydroquinoline and its Hydrochloride Salt
| Property | Value (2-Methyldecahydroquinoline) | Value (2-Methyldecahydroquinoline Hydrochloride) | Source |
| Molecular Formula | C₁₀H₁₉N | C₁₀H₂₀ClN | [1] |
| Molecular Weight | 153.27 g/mol | 190.72 g/mol | [1] |
| CAS Number | 20717-43-5 (mixture of isomers) | Not specified | [2] |
| Appearance | Colorless to light yellow liquid (mixture of isomers) | White to off-white solid (predicted) | [1] |
| XLogP3 | 2.4 | Not available (predicted to be lower) | [1] |
| Hydrogen Bond Donor Count | 1 | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | 1 | [1] |
| pKa (predicted) | ~11 (for the conjugate acid) | Not applicable | |
| Solubility | Sparingly soluble in water | Soluble in water and polar organic solvents (predicted) |
Synthesis, Purification, and Characterization
The synthesis of 2-methyldecahydroquinoline hydrochloride can be approached through a multi-step process involving the construction of the quinoline ring followed by its complete reduction and subsequent salt formation.
Synthetic Pathway
A common and effective method for the synthesis of the decahydroquinoline scaffold is the catalytic hydrogenation of the corresponding substituted quinoline. 2-Methylquinoline (quinaldine) serves as a readily available starting material. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-methyldecahydroquinoline hydrochloride.
Experimental Protocols
This procedure outlines the complete reduction of the aromatic quinoline ring system.
Causality Behind Experimental Choices:
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Catalyst: Ruthenium on alumina (Ru/Al₂O₃) is a robust catalyst for the hydrogenation of aromatic heterocycles, often requiring less harsh conditions than other catalysts.
-
Solvent: n-hexane is a non-polar solvent that is inert under hydrogenation conditions and facilitates product isolation.
-
Temperature and Pressure: Elevated temperature and hydrogen pressure are necessary to overcome the aromaticity of the quinoline ring and achieve complete saturation.
Protocol:
-
To a high-pressure autoclave, add 2-methylquinoline (1 equivalent) and 5 wt% Ru/Al₂O₃ catalyst (5-10 mol%).
-
Add n-hexane as the solvent to achieve a substrate concentration of approximately 0.5 M.
-
Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 50-75 bar.
-
Heat the reaction mixture to 150-180°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.
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Concentrate the filtrate under reduced pressure to yield crude 2-methyldecahydroquinoline as an oil (mixture of isomers).
This step converts the oily free base into a stable, solid hydrochloride salt.
Causality Behind Experimental Choices:
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Solvent: Diethyl ether is a common solvent for salt formation as it readily dissolves the free base but not the resulting hydrochloride salt, allowing for precipitation.
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Reagent: A solution of HCl in a non-protic solvent (like diethyl ether or dioxane) is used to avoid the introduction of water, which could affect the crystallinity of the product.
Protocol:
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Dissolve the crude 2-methyldecahydroquinoline (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring.
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Slowly add a 2 M solution of HCl in diethyl ether (1.1 equivalents) dropwise.
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A white precipitate of 2-methyldecahydroquinoline hydrochloride will form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
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Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain the final product.
Recrystallization is employed to purify the solid hydrochloride salt.
Causality Behind Experimental Choices:
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Solvent System: A solvent system where the compound is soluble at high temperatures but insoluble at low temperatures is ideal. A mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like diethyl ether or ethyl acetate is often effective for amine hydrochlorides.
Protocol:
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Dissolve the crude 2-methyldecahydroquinoline hydrochloride in a minimal amount of boiling isopropanol.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold isopropanol.
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Dry the crystals under vacuum.
Spectroscopic Characterization
The structure and purity of 2-methyldecahydroquinoline hydrochloride should be confirmed by standard spectroscopic methods.
Table 2: Expected Spectroscopic Data for 2-Methyldecahydroquinoline Hydrochloride
| Technique | Expected Features |
| ¹H NMR | - Broad singlet for the N-H proton. - Complex multiplets in the aliphatic region (1-4 ppm) corresponding to the ring protons. - A doublet for the methyl group protons. |
| ¹³C NMR | - Multiple signals in the aliphatic region (20-60 ppm) for the saturated carbon atoms. - A signal for the methyl carbon. |
| FTIR (KBr) | - Broad absorption band around 2400-3000 cm⁻¹ due to the N⁺-H stretch of the ammonium salt. - C-H stretching vibrations just below 3000 cm⁻¹. - C-H bending vibrations around 1450 cm⁻¹. |
| Mass Spec (ESI+) | - A molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 154.16). |
Pharmacological Properties and Biological Evaluation
Decahydroquinoline derivatives have shown a range of biological activities, making them attractive scaffolds for drug discovery.[3]
Known and Potential Pharmacological Targets
-
Nicotinic Acetylcholine Receptors (nAChRs): Several decahydroquinoline alkaloids act as noncompetitive blockers of nAChRs.[4] This suggests potential applications in neurological disorders where modulation of cholinergic signaling is beneficial.
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Indoleamine 2,3-dioxygenase 1 (IDO1): Some decahydroquinoline derivatives have been identified as inhibitors of IDO1, an enzyme involved in immune tolerance.[5] IDO1 inhibitors are being investigated as cancer immunotherapies.
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Analgesic Activity: Certain decahydroquinoline derivatives have demonstrated analgesic properties that are not mediated by opioid receptors, indicating a potential for developing novel non-opioid pain therapeutics.[6]
Caption: Potential pharmacological targets of 2-methyldecahydroquinoline.
Biological Evaluation Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for nAChRs.
Causality Behind Experimental Choices:
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Radioligand: [³H]Epibatidine is a high-affinity radioligand for nAChRs.
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Tissue Preparation: Rat brain homogenates provide a rich source of nAChRs.
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Non-specific Binding: A high concentration of a known nAChR ligand (e.g., nicotine) is used to define non-specific binding.
Protocol:
-
Prepare a crude membrane fraction from rat brain tissue.
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In a 96-well plate, add the membrane preparation, [³H]Epibatidine (at a concentration close to its Kd), and varying concentrations of 2-methyldecahydroquinoline hydrochloride.
-
For non-specific binding control wells, add a high concentration of unlabeled nicotine.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
This assay measures the ability of the compound to inhibit the enzymatic activity of IDO1.
Causality Behind Experimental Choices:
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Enzyme Source: Recombinant human IDO1 enzyme provides a clean system for assessing direct inhibition.
-
Detection Method: The product of the IDO1-catalyzed reaction, N-formylkynurenine, can be converted to kynurenine, which is readily detected by its absorbance at 321 nm.
Protocol:
-
In a 96-well plate, add recombinant human IDO1 enzyme and varying concentrations of 2-methyldecahydroquinoline hydrochloride.
-
Initiate the enzymatic reaction by adding the substrate, L-tryptophan.
-
Incubate the plate at 37°C for a defined period.
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Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
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Calculate the percentage of inhibition and determine the IC₅₀ value.[7]
The tail-flick test is a common method to assess the central analgesic activity of a compound in rodents.
Causality Behind Experimental Choices:
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Model: The tail-flick test is a spinal reflex to a thermal stimulus, and an increase in latency is indicative of central analgesia.
-
Stimulus: A radiant heat source provides a controlled and reproducible thermal stimulus.
Protocol:
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Acclimatize mice to the testing environment.
-
Administer 2-methyldecahydroquinoline hydrochloride (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
At various time points after administration, place the mouse in the tail-flick apparatus.
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Apply a focused beam of radiant heat to the tail and measure the latency for the mouse to flick its tail away from the heat source.
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A cut-off time is used to prevent tissue damage.
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An increase in the tail-flick latency compared to the vehicle control group indicates analgesic activity.[8]
Metabolism, Pharmacokinetics, and Toxicology (General Considerations)
Data specific to 2-methyldecahydroquinoline is limited; therefore, this section provides a general overview based on related saturated heterocyclic amines and quinoline derivatives.
Metabolism and Pharmacokinetics
Saturated heterocyclic amines are primarily metabolized by cytochrome P450 enzymes in the liver.[9] Common metabolic pathways include N-dealkylation and hydroxylation of the aliphatic rings. The resulting metabolites are typically more polar and are excreted in the urine and/or feces.
The pharmacokinetic profile of bicyclic amines can vary significantly based on their lipophilicity and pKa.[10] Generally, these compounds are well-absorbed after oral administration and distribute into various tissues. The hydrochloride salt form is expected to have good aqueous solubility, which may facilitate oral absorption.
Toxicology
The toxicological profile of quinoline derivatives is highly dependent on their substitution pattern.[4] Some quinolines have been shown to be genotoxic, and their toxicity can be mediated through the formation of reactive metabolites.[11] Acute toxicity is often assessed by determining the LD₅₀ value. Given that 2-methyldecahydroquinoline is a fully saturated derivative, its toxicological profile may differ significantly from its aromatic precursor. However, comprehensive toxicological studies are necessary to establish a safety profile.
Conclusion
2-Methyldecahydroquinoline hydrochloride is a versatile chemical entity with a rich stereochemical landscape and promising pharmacological potential. Its activity as a modulator of nAChRs and an inhibitor of IDO1, coupled with its non-opioid analgesic properties, makes it a compelling scaffold for the development of novel therapeutics for a range of disorders. This guide has provided a detailed framework for its synthesis, characterization, and biological evaluation, offering a solid foundation for further research and development in this exciting area of medicinal chemistry.
References
- Daly, J. W., et al. (1990). Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax. Journal of Neurochemistry, 54(4), 1339-1348.
- He, H., et al. (2021). Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. Bioorganic & Medicinal Chemistry Letters, 49, 128314.
- Dubrovskiy, V. A., et al. (2020). Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. Chemistry of Heterocyclic Compounds, 56(10), 1226-1243.
-
PubChem. (n.d.). 2-Methyldecahydroquinoline (mixture of isomers). National Center for Biotechnology Information. Retrieved from [Link]
- Goncharuk, V. V., et al. (2016). [Analgesic activity of some new decahydroquinoline derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 79(11), 7–10.
- Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a Promising Liquid Organic Hydrogen Carrier. (2023).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Fura, A. (2006). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 49(20), 5951-5964.
- Oncotarget. (2018).
-
Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]
- Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 24(7), 967-994.
-
Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]
- Google Patents. (n.d.). WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.
Sources
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. iscre28.org [iscre28.org]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
